molecular formula C20H24O3 B11482232 (3S,5S)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol

(3S,5S)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol

Cat. No.: B11482232
M. Wt: 312.4 g/mol
InChI Key: DNJNKPXCPVDDLW-OALUTQOASA-N
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Description

(3S,5S)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclohexane ring substituted with two phenyl groups and three hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation, where benzene reacts with a cyclohexane derivative in the presence of a Lewis acid catalyst.

    Hydroxylation: The hydroxyl groups are introduced through a series of oxidation and reduction reactions. For example, the use of osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) can introduce hydroxyl groups at specific positions on the ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in (3S,5S)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to form alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Lewis acids (e.g., AlCl3), halogens (e.g., Br2)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

Chemistry

In chemistry, (3S,5S)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its hydroxyl groups make it a suitable substrate for various enzymatic reactions, providing insights into enzyme specificity and activity.

Medicine

In medicine, this compound has potential applications in drug development. Its chiral nature allows for the design of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to racemic mixtures.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3S,5S)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol: The enantiomer of the compound , with similar chemical properties but different biological activities.

    4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-one: A ketone derivative with different reactivity and applications.

    4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexane: A fully reduced form with distinct chemical behavior.

Uniqueness

(3S,5S)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(3S,5S)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol

InChI

InChI=1S/C20H24O3/c21-13-20(14-22)18(15-7-3-1-4-8-15)11-17(23)12-19(20)16-9-5-2-6-10-16/h1-10,17-19,21-23H,11-14H2/t18-,19-/m0/s1

InChI Key

DNJNKPXCPVDDLW-OALUTQOASA-N

Isomeric SMILES

C1[C@H](C([C@@H](CC1O)C2=CC=CC=C2)(CO)CO)C3=CC=CC=C3

Canonical SMILES

C1C(CC(C(C1C2=CC=CC=C2)(CO)CO)C3=CC=CC=C3)O

Origin of Product

United States

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